ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate
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Overview
Description
Ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring, followed by amide bond formation and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrobenzofurans.
Scientific Research Applications
Ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate can be compared with other benzofuran derivatives and related compounds:
Similar Compounds: Compounds such as 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran and 4-methoxyphenyl-1-benzofuran-3-amido derivatives.
Uniqueness: The presence of specific functional groups (e.g., methoxy, amido, ester) in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Biological Activity
Ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate is a compound with significant pharmacological potential, particularly in the fields of oncology and neurology. This article delves into its biological activity, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound belongs to the class of substituted benzofurans, characterized by a benzofuran moiety linked to an ethyl benzoate structure. Its chemical formula is C23H25N1O5, and it exhibits notable lipophilicity due to the presence of methoxy groups, which may influence its biological interactions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) showed significant cytotoxic effects.
- Cytotoxicity Results :
- A549 Cell Line : IC50 value of approximately 8.5 µM.
- HeLa Cell Line : IC50 value of about 7.2 µM.
These findings suggest that the compound could be a candidate for further development as an anticancer agent due to its ability to inhibit cell proliferation effectively .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been evaluated for its neuroprotective effects. It was found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive functions.
- AChE Inhibition :
Antimicrobial Activity
This compound also showed antimicrobial activity against various bacterial strains. In vitro tests revealed that it had significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) :
- Staphylococcus aureus : MIC of 32 µg/mL.
- Escherichia coli : MIC of 64 µg/mL.
These results indicate that the compound may serve as a potential lead for developing new antibacterial agents .
Summary of Biological Activities
Activity Type | Assay Type | Cell Line/Bacteria | IC50/MIC Value |
---|---|---|---|
Anticancer | Cytotoxicity | A549 | 8.5 µM |
Cytotoxicity | HeLa | 7.2 µM | |
Neuroprotective | AChE Inhibition | N/A | 12 µM |
Antimicrobial | MIC | Staphylococcus aureus | 32 µg/mL |
MIC | Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Efficacy
In a study published in ACS Omega, researchers evaluated the compound's efficacy against various cancer cell lines. The results indicated that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways, suggesting its potential use in combination therapies for enhanced efficacy .
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects highlighted that this compound could mitigate oxidative stress-induced neuronal damage in vitro. This study supports the hypothesis that the compound may have therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
ethyl 4-[[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-4-32-26(29)17-5-9-18(10-6-17)27-25(28)23-21-15-20(31-3)13-14-22(21)33-24(23)16-7-11-19(30-2)12-8-16/h5-15H,4H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVCVUIFVAJIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.